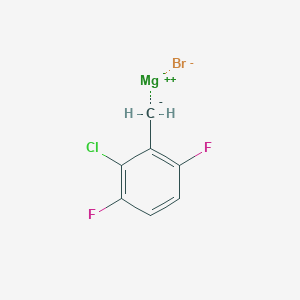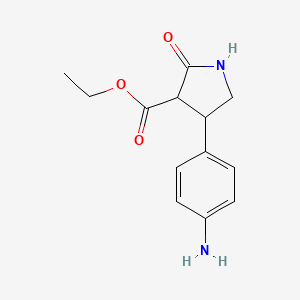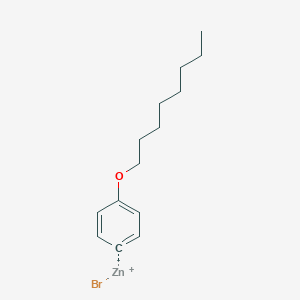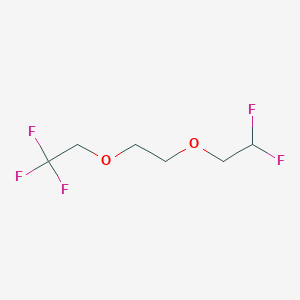
1-Difluoroethoxy-2-Trifluoroethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoroethoxy-2-Trifluoroethoxyethane is an organofluorine compound with the molecular formula C₆H₉F₅O₂. It is known for its unique chemical structure, which includes both difluoroethoxy and trifluoroethoxy groups. This compound is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoroethoxy-2-Trifluoroethoxyethane typically involves the reaction of difluoroethanol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-Difluoroethoxy-2-Trifluoroethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or halides.
Applications De Recherche Scientifique
1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for targeting specific molecular pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethane: A simpler compound with only difluoroethoxy groups.
1,1,1-Trifluoroethane: Contains only trifluoroethoxy groups.
2-(1,1-Difluoroethoxy)-1,1,1-Trifluoroethane: A closely related compound with similar functional groups.
Uniqueness
1-Difluoroethoxy-2-Trifluoroethoxyethane is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups in its structure. This dual functionality provides it with distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H9F5O2 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2 |
Clé InChI |
ZWTPNQIKYGASCO-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(F)(F)F)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

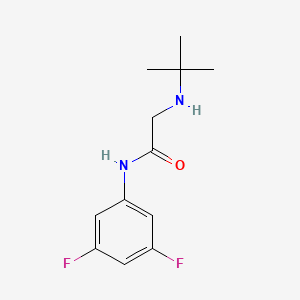
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

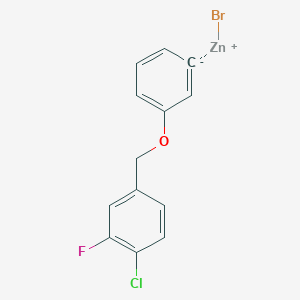

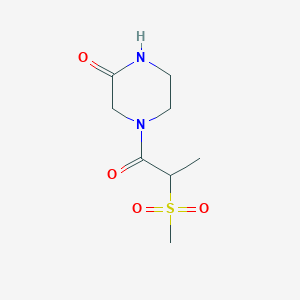
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
